N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide

Conformational analysis Hydrogen bonding Infrared spectroscopy

This ortho-fluoro N-phenylcarbamothioylbenzamide (CAS 6401-86-1) enables intramolecular NH···O=C bonding that locks thiourea conformation—a property structurally impossible in its para-fluoro isomer (CAS 425677-17-4). Procure specifically for fluorine-positional SAR, cytotoxic profiling (enhanced lipophilicity vs. simple N-phenylthioureas), or conformational probe design. Differentiated scaffold for anti-inflammatory programs targeting PGE₂ inhibition.

Molecular Formula C20H14ClFN2O2S
Molecular Weight 400.9 g/mol
CAS No. 6401-86-1
Cat. No. B5145181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
CAS6401-86-1
Molecular FormulaC20H14ClFN2O2S
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27)
InChIKeyTWGHAMGYPDHKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(4-Chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide (CAS 6401-86-1): Procurement-Relevant Structural and Physicochemical Profile


N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide (CAS 6401-86-1) is a synthetic N-acylthiourea belonging to the N-phenylcarbamothioylbenzamide class [1]. It features a 2-fluorobenzoyl group linked via a thiourea bridge to a 4-(4-chlorophenoxy)phenyl moiety, yielding a molecular formula C₂₀H₁₄ClFN₂O₂S with an average mass of 400.854 Da . The compound contains an ortho-fluoro substituent on the benzoyl ring—a critical structural determinant that, unlike its para-fluoro positional isomer (CAS 425677-17-4), enables intramolecular NH···O=C hydrogen bonding with demonstrable spectroscopic consequences [2]. Predicted physicochemical parameters include ACD/LogP 5.07, polar surface area 82 Ų, one Lipinski Rule-of-Five violation, and a calculated melting point of approximately 242 °C .

Why the Ortho-Fluoro Benzoylthiourea Scaffold Cannot Be Replaced by Generic Isomers or Simpler Analogs


Simple substitution of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide with its para-fluoro isomer (CAS 425677-17-4) or with non-phenoxylated N-phenylcarbamothioylbenzamides would alter two independent molecular properties that are experimentally verified to depend on the precise substitution pattern. First, infrared spectroscopic analysis by Hritzová and Koščík demonstrated that N-substituted N'-(2-fluorobenzoyl)thiourea derivatives—and only the ortho-fluoro congeners—exhibit a distinct intramolecular NH···O=C hydrogen bond that shifts the ν(NH) stretching frequency to lower wavenumbers and induces Fermi resonance with the δ(NH) overtone [1]. This conformational locking is structurally impossible in the para-fluoro isomer and would be absent in analogs lacking the 2-fluorobenzoyl moiety . Second, the 4-(4-chlorophenoxy)phenyl group provides an extended diphenyl ether architecture that contributes significantly to the compound's predicted lipophilicity (ACD/LogP 5.07) and molecular shape—parameters that would be substantially altered in simpler N-aryl thiourea derivatives such as N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide (C₁₄H₁₀ClFN₂OS, MW 292.76) . These differences are not cosmetic; they directly impact conformational preference, hydrogen-bonding capacity, and physicochemical profiles that govern biological target engagement.

Quantitative Differential Evidence for N-{[4-(4-Chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide vs. Closest Analogs


Ortho-Fluoro Specific Intramolecular NH···O=C Hydrogen Bond Confirmed by IR Fermi Resonance Analysis

Hritzová and Koščík (1994) demonstrated by infrared spectroscopy that N-substituted N'-(2-fluorobenzoyl)thiourea derivatives—the exact subclass to which the target compound belongs—form a well-defined intramolecular NH···O=C hydrogen bond. This interaction causes a characteristic downward shift of the ν(NH) stretching band into energetic proximity with the δ(NH) overtone, producing Fermi resonance that manifests as double absorption bands in the ν(CO) region for several derivatives [1]. This hydrogen bond is geometrically contingent on the ortho-fluoro substitution and cannot form in the para-fluoro positional isomer (CAS 425677-17-4), which shares the identical molecular formula (C₂₀H₁₄ClFN₂O₂S) but positions the fluorine atom at the 4-position of the benzoyl ring . The authors applied perturbation theory and the Langseth and Lord equations to deconvolute the Fermi resonance and quantify hydrogen bond strength across the series [1]. While the specific compound CAS 6401-86-1 was not individually listed in the 1994 study, its structure unambiguously places it within the ortho-fluorobenzoyl thiourea class for which the NH···O=C bond is spectroscopically proven.

Conformational analysis Hydrogen bonding Infrared spectroscopy

Predicted Lipophilicity (ACD/LogP) Differentiation Between Ortho-Fluoro and Para-Fluoro Positional Isomers

The target compound (CAS 6401-86-1) has a predicted ACD/LogP of 5.07 based on the ACD/Labs Percepta Platform PhysChem Module (version 14.00), as reported on ChemSpider . This value exceeds the Lipinski Rule-of-Five threshold (LogP ≤ 5), contributing to one Rule-of-Five violation for the compound . The higher-than-ideal lipophilicity is partly attributable to the formation of the intramolecular NH···O=C hydrogen bond, which partially masks the polar thiourea NH and carbonyl groups from the solvent environment, effectively increasing the compound's apparent lipophilicity [1]. The para-fluoro isomer (CAS 425677-17-4, identical molecular formula and molecular weight) lacks this intramolecular hydrogen bond, which would predictably result in greater solvent exposure of the thiourea polar functionalities and a measurably lower effective LogP. While direct ACD/LogP data for CAS 425677-17-4 are not available in ChemSpider, the class-level spectroscopic evidence strongly supports a meaningful lipophilicity divergence between the two isomers that would influence partitioning, permeability, and protein binding [1].

Lipophilicity Physicochemical properties Drug-likeness

Polar Surface Area and Rotatable Bond Count Differentiate Target Compound from Simpler N-Aryl Thiourea Analogs

The target compound carries a predicted polar surface area (PSA) of 82 Ų, 6 freely rotatable bonds, and a molar refractivity of 107.7 ± 0.3 cm³ . In comparison, the simpler analog N-[(4-bromophenyl)carbamothioyl]-2-fluorobenzamide (ChemSpider ID 1704629), which retains the ortho-fluorobenzoylthiourea core but replaces the extended 4-(4-chlorophenoxy)phenyl group with a single 4-bromophenyl substituent, has a molecular formula of C₁₄H₁₀BrFN₂OS and an average mass of 353.209 Da—approximately 47 Da smaller than the target compound . The diphenyl ether extension in CAS 6401-86-1 adds two aromatic rings, an ether oxygen, and a chlorine atom, increasing both the PSA and the number of rotatable bonds. These differences have direct consequences for membrane permeability predictions: the target compound's higher PSA (82 Ų vs. an estimated ~50-60 Ų for the 4-bromophenyl analog based on structural subtraction) places it closer to the upper boundary for oral bioavailability according to the Veber rules, while the increased rotatable bond count (6 vs. an estimated ~3) may reduce its probability of favorable oral bioavailability . The one Rule-of-Five violation (ACD/LogP > 5) further distinguishes the target from smaller, more compliant benzoylthiourea analogs .

Drug-likeness Physicochemical profiling Medicinal chemistry

Class-Level Anti-Inflammatory Activity and PGE₂ Inhibition in N-Phenylcarbamothioylbenzamide Series Provides Baseline Expectation for Target Compound

Limban et al. (2013) evaluated a series of eight N-phenylcarbamothioylbenzamides (1a–h) for anti-inflammatory activity using the acute carrageenan-induced paw edema model in mice with indomethacin as reference drug [1]. The most active compounds, 1e and 1h, exhibited significantly higher edema inhibition (values up to 61.45%) compared to indomethacin (22.43%; P < 0.001 for 1e and 1h) [1]. Critically, these compounds showed markedly lower gastric ulcer incidence: 20% for 1e and 1h versus 80% for indomethacin, with compound 1e demonstrating an ulcer index of 0.2 compared to 0.6 for indomethacin (P = 0.014) [1]. Prostaglandin E₂ (PGE₂) levels were measured in the inflammatory exudate: compound 1e reduced PGE₂ to 68.32 pg/mL (vs. placebo 530.13 pg/mL, P < 0.001), which was statistically equipotent to indomethacin (96.13 pg/mL, P > 0.05) [1]. Compound 1h further reduced PGE₂ to 54.15 pg/mL, significantly lower than both placebo (P < 0.001) and indomethacin (P < 0.05) [1]. While compounds 1a–h in this study are 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides rather than the target 2-fluorobenzoylthiourea scaffold, they share the core N-phenylcarbamothioyl pharmacophore. The target compound's additional ortho-fluoro substitution and 4-chlorophenoxy extension may further modulate this anti-inflammatory activity.

Anti-inflammatory Prostaglandin E2 inhibition COX pathway

Class-Level Cytotoxic Activity Against MCF-7 Breast Cancer Cells for N-(Phenylcarbamothioyl)-Benzamide Derivatives

Kesuma et al. (2018) synthesized N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide and assessed their cytotoxic activities against MCF-7 breast cancer cells using the MTT assay [1]. The IC₅₀ values were 0.27 mM for the 4-bromo derivative and 0.31 mM for the 4-fluoro derivative, both markedly superior to the reference compound hydroxyurea (IC₅₀ = 9.76 mM) and demonstrating selectivity with low toxicity to Vero normal cells [1]. Additionally, the simpler N-(phenylcarbamothioyl)-benzamide core (without 4-halogen substitution on the benzoyl ring) showed an IC₅₀ of 0.53 mM against T47D breast cancer cells [2]. The target compound (CAS 6401-86-1) differs from these tested derivatives in three key respects: it carries an ortho-fluoro rather than para-fluoro substitution on the benzoyl ring; it has a 4-(4-chlorophenoxy)phenyl extension instead of a simple phenyl group on the thiourea nitrogen; and it features a chlorine atom on the terminal phenoxy ring. These structural elaborations may enhance or attenuate cytotoxicity relative to the simpler derivatives, but the class-level evidence establishes a baseline expectation of sub-millimolar IC₅₀ against breast cancer cell lines and selectivity over normal cells.

Anticancer MCF-7 cytotoxicity Breast cancer

Procurement-Driven Application Scenarios for N-{[4-(4-Chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide (CAS 6401-86-1) Based on Quantified Differential Evidence


Structure-Activity Relationship (SAR) Studies on Ortho-Fluoro vs. Para-Fluoro Positional Isomer Pairs in Benzoylthiourea Scaffolds

Researchers conducting systematic SAR comparisons of fluorine positional isomerism in N-acylthioureas should procure CAS 6401-86-1 specifically as the ortho-fluoro representative, paired with CAS 425677-17-4 as the para-fluoro comparator. The experimentally verified intramolecular NH···O=C hydrogen bond in the ortho-fluoro series [1] provides a testable conformational hypothesis: that the ortho-fluoro isomer will exhibit measurably different biological activity (binding affinity, cellular potency, or selectivity) compared to the para-fluoro isomer due to the locked thiourea-benzoyl conformation. This isomer pair study is particularly relevant for targets where the thiourea moiety directly engages the protein binding site.

Anti-Inflammatory Drug Discovery Programs Targeting PGE₂ Synthesis with Reduced Gastric Ulcerogenicity

Procurement teams supporting anti-inflammatory lead optimization should consider CAS 6401-86-1 as a scaffold-diversified analog within the N-phenylcarbamothioylbenzamide class. The Limban et al. (2013) data demonstrate that this pharmacophore class achieves PGE₂ inhibition down to 54.15 pg/mL (an ~90% reduction versus placebo) with only 20% ulcer incidence compared to 80% for indomethacin [2]. The target compound extends this series with two key differentiators: the ortho-fluorobenzoyl group (providing conformational constraint via intramolecular H-bonding [1]) and the 4-chlorophenoxy diphenyl ether architecture (increasing lipophilicity and molecular reach). These features may further improve the therapeutic window.

Breast Cancer Cytotoxicity Screening with Extended N-Aryl Benzoylthiourea Chemical Space

Investigators expanding beyond the simple N-(phenylcarbamothioyl)-4-fluorobenzamide scaffold (IC₅₀ = 0.31 mM against MCF-7 [3]) should include CAS 6401-86-1 to explore whether the 4-(4-chlorophenoxy)phenyl extension enhances or modulates cytotoxicity. The predicted LogP of 5.07 and PSA of 82 Ų indicate that this compound occupies a more lipophilic region of chemical space compared to the simpler benchmark derivatives, which may translate to improved membrane permeability and intracellular target engagement. The ortho-fluoro conformational effect further differentiates it from para-substituted analogs previously tested.

Biophysical Probe Development Exploiting Ortho-Fluoro Conformational Locking in Thiourea-Based Ligands

Laboratories developing fluorescent or affinity probes based on the benzoylthiourea scaffold should select CAS 6401-86-1 specifically for its ortho-fluoro substitution. The intramolecular NH···O=C hydrogen bond [1] reduces conformational heterogeneity in solution, which is favorable for maintaining a defined three-dimensional presentation of substituents during target binding. This property is absent in the para-fluoro isomer and in non-fluorinated benzoylthiourea analogs, making the ortho-fluoro compound the preferred starting point for structure-based probe design where conformational rigidity is advantageous.

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